molecular formula C10H9N B1252537 1H-1-benzazepine

1H-1-benzazepine

Cat. No.: B1252537
M. Wt: 143.18 g/mol
InChI Key: DQFQCHIDRBIESA-UHFFFAOYSA-N
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Description

1H-1-Benzazepine, with the CAS registry number 264-54-0, is an organic heterocyclic compound that serves as a fundamental building block in medicinal chemistry and chemical biology research . This compound features a core structure consisting of a benzene ring fused to a seven-membered azepine ring, which contains one nitrogen atom . This versatile scaffold is highly valued in neuroscience and pharmacology for its ability to interact with a range of neural receptors . Researchers utilize the benzazepine structure to develop compounds with high affinity for various biological targets, including dopamine D1-like receptors and serotonin receptors . For instance, benzazepine-based antagonists like SCH23390 are essential tools for dopamine receptor binding studies and imaging applications, while agonists such as SKF-38393 and SKF-81297 are used to study dopaminergic signaling and motor responses . Beyond dopamine systems, this chemotype has been optimized to create histamine H3 receptor antagonists, which have been investigated as potential treatments for conditions like Alzheimer's disease and other dementias . The seven-membered ring structure of 1H-1-benzazepine provides a versatile framework that medicinal chemists can functionalize at various sites to fine-tune physicochemical properties, aiming for optimal characteristics for central nervous system (CNS) drug development, such as a calculated partition coefficient (clog P) around 3.0 and molecular weight below 400 . This product is intended for research purposes as a chemical precursor and heterocyclic building block. It is not for diagnostic or therapeutic use, and it is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

1H-1-benzazepine

InChI

InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H

InChI Key

DQFQCHIDRBIESA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=CN2

Canonical SMILES

C1=CC=C2C(=C1)C=CC=CN2

Origin of Product

United States

Foundational & Exploratory

1H-1-Benzazepine: Molecular Architecture, Synthesis Protocols, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

1H-1-benzazepine is a mancude organic heterobicyclic parent compound characterized by a benzene ring fused to a seven-membered nitrogen-containing aza-heterocycle[1]. As a foundational scaffold in medicinal chemistry, the benzazepine core is embedded in numerous biologically active molecules, including commercially available drugs like benazepril and ivabradine. Understanding its fundamental molecular properties is critical for downstream applications in drug discovery, particularly in the design of targeted therapeutics.

Physicochemical Properties and Molecular Formula

The fundamental structural parameters of 1H-1-benzazepine govern its pharmacokinetics, receptor binding affinity, and synthetic tractability. The molecular formula of the parent compound is C10H9N [1],[2].

Table 1: Quantitative Physicochemical Data of 1H-1-Benzazepine

PropertyValueCausality / Significance in Drug Design
Molecular Formula C10H9N[1]Dictates the baseline stoichiometric requirements for derivatization.
Molecular Weight 143.18 g/mol [1]Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of Five.
Monoisotopic Mass 143.073499 Da[2]Critical for high-resolution mass spectrometry (HRMS) identification during synthesis and metabolic profiling.
XLogP3 2.8[1]Indicates moderate lipophilicity, favorable for membrane permeability and oral bioavailability.
Topological Polar Surface Area 12.0 Ų[1]Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration, essential for CNS targets.
Heavy Atom Count 11[1]Represents the core framework size before substitution.

Synthetic Methodologies and Experimental Protocols

Historically, 1H-1-benzazepine was synthesized via the thermal ring opening of 2a,7b-dihydrocyclobut[b]indoles[3]. However, modern drug development demands highly enantioselective approaches to construct substituted benzazepines with multiple stereogenic centers.

Protocol: Asymmetric Synthesis via Copper-Catalyzed Intramolecular Reductive Cyclization

This self-validating protocol describes the construction of enantioenriched 2,3-substituted-1-benzazepine derivatives from (E)-dienyl arenes tethered with a ketimine moiety[4].

Step 1: Preparation of the Catalyst Complex

  • Action: In a flame-dried Schlenk tube under an inert argon atmosphere, combine Cu(OAc)2 (5 mol%) with a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol%) in anhydrous tetrahydrofuran (THF). Stir at room temperature for 15 minutes.

  • Causality: The inert atmosphere is strictly required to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the copper catalyst by moisture. The chiral bisphosphine ligand creates a sterically demanding, asymmetric pocket that dictates the stereochemical outcome (enantioselectivity) of the subsequent hydrocupration step[4].

Step 2: Generation of the Active Cu-H Species

  • Action: Add a silane reducing agent, such as polymethylhydrosiloxane (PMHS) or diethoxymethylsilane (DEMS, 2.0 equivalents), to the mixture.

  • Causality: The silane acts as a hydride source, reducing the Cu(II) precatalyst to the active Cu(I)-hydride species. This in situ generation prevents the handling of unstable, pre-formed metal hydrides and ensures a steady catalytic cycle[4].

Step 3: Substrate Addition and Enantioselective Cyclization

  • Action: Dissolve the (E)-dienyl arene substrate (1.0 equivalent) in THF and add it dropwise to the catalyst solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir until complete consumption of the starting material is observed via Thin Layer Chromatography (TLC).

  • Causality: Maintaining a low initial temperature (0 °C) maximizes the regioselectivity and enantioselectivity of the Cu-H insertion into the conjugated diene. The resulting chiral allylcopper intermediate undergoes a rapid intramolecular nucleophilic attack onto the electrophilic tethered ketimine. This tandem sequence forms the seven-membered azepine ring while simultaneously establishing two adjacent stereogenic centers with high diastereoselectivity[4].

Step 4: Quenching and Purification

  • Action: Quench the reaction mixture by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash column chromatography.

  • Causality: The slightly acidic NH4Cl safely neutralizes the highly reactive organometallic intermediates and silane residues without degrading the newly formed acid-sensitive enamine/azepine moieties. Flash chromatography effectively separates the desired cis-1-benzazepine from unreacted precursors and trace diastereomers[4].

Pharmacological Applications in Drug Development

The 1-benzazepine core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities when appropriately functionalized.

Table 2: Biological Targets of 1-Benzazepine Derivatives

Derivative ClassPrimary Biological Target / ApplicationKey Findings
N-methyl-1-benzazepines CCR5 Antagonists (Anti-HIV-1)Modifications at the 1-position and 7-phenyl group significantly enhanced oral bioavailability and potency against HIV-1 entry[5].
Benzoazepine Azides Antianxiety AgentsSynthesized via azide rearrangement; exhibited low cytotoxicity (IC50 = 65.68 μM in HEK cells), comparable to the commercial drug diazepam[6].
1-Benzazepine-6,9-quinones Bradycardic / Anticancer AgentsSynthesized from 5-methoxy-1-tetralone; the quinone moiety acts as a redox-active pharmacophore driving specific bradycardic responses[7].
Mechanistic Workflow of 1-Benzazepine Drug Discovery

The following diagram illustrates the logical progression from precursor synthesis to biological evaluation in the development of 1-benzazepine-based therapeutics.

G A Precursor (E)-dienyl arene B Cu-Catalyzed Reductive Cyclization A->B Chiral Bisphosphine Cu C 1H-1-Benzazepine Scaffold (C10H9N) B->C Enantioselective D Derivatization (e.g., N-alkylation) C->D Structural Tuning E Biological Screening (CCR5, Antianxiety) D->E Lead Optimization

Workflow of 1-benzazepine asymmetric synthesis and biological screening.

Conclusion

1H-1-benzazepine (C10H9N, MW: 143.18 g/mol ) is far more than a simple bicyclic heterocycle; it is a highly versatile pharmacophore[1]. Advanced synthetic methodologies, such as asymmetric copper-catalyzed reductive cyclization, have unlocked the ability to generate complex, stereodefined benzazepine derivatives[4]. By understanding the causality behind these synthetic protocols and the physicochemical properties of the core scaffold, drug development professionals can systematically design novel therapeutics targeting viral entry (CCR5)[5], neurological disorders[6], and cardiovascular diseases[7].

References

  • [1] Title: 1H-1-Benzazepine | C10H9N | CID 15559658. Source: PubChem - National Institutes of Health (NIH). URL:[Link]

  • [2] Title: 1H-1-Benzazepine - Chemical Details. Source: Environmental Protection Agency (EPA). URL:[Link]

  • [3] Title: Synthesis and some properties of 1H-1-benzazepines (1979). Source: SciSpace. URL: [Link]

  • [5] Title: Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. Source: PubMed - National Institutes of Health (NIH). URL:[Link]

  • [6] Title: Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Source: PMC - National Institutes of Health (NIH). URL: [Link]

  • [7] Title: Studies on Quinones. Part 22. Synthesis of 1-Benzazepine-6,9-Quinone Derivatives. Source: Taylor & Francis. URL: [Link]

  • [4] Title: Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Source: Organic Letters - ACS Publications. URL: [Link]

Sources

The Therapeutic Potential of Benzazepine-Based Compounds: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzazepines—bicyclic compounds consisting of a benzene ring fused to a seven-membered nitrogen-containing azepine ring—represent a highly versatile pharmacophore in modern medicinal chemistry[1]. Depending on the position of the nitrogen atom, these scaffolds are classified into 1-, 2-, and 3-benzazepines. Their unique conformational flexibility allows them to selectively interact with a diverse array of G protein-coupled receptors (GPCRs), ion channels, and central nervous system (CNS) targets[2].

As a Senior Application Scientist, I have observed that the successful translation of benzazepine derivatives from bench to bedside relies not just on structural optimization, but on the rigorous design of self-validating biochemical assays. This guide provides an in-depth analysis of the therapeutic mechanisms of key benzazepine compounds and outlines the critical experimental methodologies required to evaluate their efficacy.

Structural Pharmacology & Target Landscape

The therapeutic utility of benzazepines spans cardiovascular, renal, and neurological domains[1]. By subtly altering the substituents on the azepine ring, medicinal chemists can pivot a compound's selectivity from renal vasopressin receptors to central dopamine receptors.

Quantitative Data: Key Benzazepine Derivatives

The following table summarizes the binding affinities and primary targets of paradigmatic benzazepine compounds currently utilized in clinical and experimental settings:

CompoundBenzazepine ClassPrimary TargetBinding Affinity / PotencyPrimary Indication / Utility
Tolvaptan 1-BenzazepineVasopressin V2 ReceptorAffinity 1.8x greater than native AVP[3]Hyponatremia, ADPKD[4]
SCH-23390 3-BenzazepineDopamine D1 / D5 ReceptorsK_i = 0.2 nM (D1), 0.3 nM (D5)[5]Neurological research tool[6]
WMS-1410 3-BenzazepineNMDAR (GluN1/GluN2B)High subunit-specific affinity[7]Experimental neuroprotection[7]
Compound 5 (Nitrone) 2-BenzazepineROS / Free RadicalsTBARS IC_50 ≈ 8 µM[8]Experimental Parkinson's therapy[8]

Mechanistic Deep-Dive: Vasopressin V2 Receptor Antagonism

Tolvaptan is an orally active, non-peptide 1-benzazepine derivative that acts as a selective vasopressin V2 receptor (V2R) antagonist[3]. It is primarily deployed to treat euvolemic and hypervolemic hyponatremia, as well as autosomal dominant polycystic kidney disease (ADPKD)[4][9].

The Aquaresis Pathway

Under physiological conditions, arginine vasopressin (AVP) binds to the basolateral V2 receptors in the renal collecting ducts[10]. This GPCR activation stimulates Gs proteins, upregulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP)[11]. The cAMP accumulation activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) water channels, triggering their translocation to the apical membrane to promote water reabsorption[9][10].

Tolvaptan competitively blocks AVP binding at extracellular loops 2 and 3 of the V2R[4]. By halting cAMP production, Tolvaptan prevents AQP2 insertion, inducing "aquaresis"—the excretion of free water without significant electrolyte loss[3][4]. Interestingly, recent transcriptomic and immunoblotting data reveal that in the presence of AVP, Tolvaptan paradoxically increases ERK1/ERK2 phosphorylation via a PKA-dependent mechanism, highlighting a complex intracellular feedback loop[10].

V2R_Signaling AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral) AVP->V2R Agonism Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Competitive Blockade Gs Gs Protein Activation V2R->Gs Stimulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates ERK ERK1/2 Phosphorylation PKA->ERK Modulates (Tolvaptan-induced)

V2R signaling pathway and the competitive blockade mechanism of Tolvaptan.

Mechanistic Deep-Dive: Dopamine D1-Like Receptor Modulation

The 3-benzazepine derivative SCH-23390 is a landmark molecule in neuropharmacology, recognized as the first highly potent and selective dopamine D1-like receptor antagonist[6].

Receptor Interregulation and Off-Target Nuances

SCH-23390 binds to D1 and D5 receptors with sub-nanomolar affinities (K_i = 0.2 nM and 0.3 nM, respectively)[5][12]. In vivo, D1 blockade by SCH-23390 has been shown to abolish generalized seizures evoked by chemoconvulsants, proving the role of D1 receptors in seizure initiation[6].

Crucially, selective blockade of D1 receptors by SCH-23390 alters the binding characteristics of D2 receptors. It significantly decreases the affinity of dopamine agonists for D2 receptors, a phenomenon mediated by pertussis toxin-sensitive G-proteins, proving a putative interregulatory mechanism between D1 and D2 receptor populations[13].

Expert Insight: When utilizing SCH-23390 in functional assays, researchers must account for its off-target profile. It acts as a high-efficacy agonist at 5-HT2C receptors (K_i = 9.3 nM) and directly inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels (IC_50 = 268 nM)[5][12].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, assay design must incorporate internal controls that validate the mechanism of action. Below are two field-proven protocols for evaluating benzazepine derivatives.

Protocol A: In Vitro Aquaporin-2 Translocation Assay (V2R Antagonists)

Causality Check: We utilize the mpkCCD (mouse cortical collecting duct) cell line expressing endogenous V2R rather than HEK293 overexpression models. Overexpressed systems often distort G-protein coupling stoichiometry, which can mask physiological feedback loops like PKA-dependent ERK1/2 modulation[10].

  • Cell Culture & Starvation: Grow mpkCCD cells on permeable filter supports until polarized. Serum-starve for 24 hours to establish a baseline where AQP2 is localized to intracellular vesicles.

  • Compound Pre-incubation: Treat the basolateral compartment with the benzazepine test compound (e.g., Tolvaptan analogs) at varying concentrations (1 nM to 10 µM) for 30 minutes.

  • Agonist Stimulation: Add 1 nM AVP to the basolateral compartment for 15 minutes to trigger cAMP accumulation.

  • Subcellular Fractionation: Lyse cells and perform differential centrifugation. Rationale: Isolating the apical membrane fraction ensures we quantify actively translocated AQP2, not total cellular AQP2[11].

  • Immunoblotting & Validation: Run SDS-PAGE and probe for AQP2. As a self-validating control, probe for ERK1/2 phosphorylation; a true V2R antagonist in this physiological model should paradoxically increase ERK1/2 activation in the presence of AVP[10].

Protocol B: Radioligand Binding Assay for D1 Receptor Affinity

Causality Check: We utilize [3H]-SCH-23390 (an antagonist) rather than a radiolabeled agonist. Antagonists label both high- and low-affinity states of the GPCR, providing a robust and stable baseline for competitive displacement[13].

  • Membrane Preparation: Homogenize rat striatum tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-SCH-23390, and escalating concentrations of the novel 3-benzazepine test compound. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Washing: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting & Analysis: Add scintillation cocktail and measure bound radioactivity. Calculate the K_i using the Cheng-Prusoff equation.

Radioligand_Assay Prep Membrane Prep (Rat Striatum) Incubate Incubation ([3H]-SCH-23390) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Scintillation (Measure Bound) Wash->Count Analyze Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Step-by-step workflow for the D1 receptor radioligand binding assay.

Emerging Therapeutic Frontiers

The structural plasticity of the benzazepine core continues to yield novel therapeutics for unmet medical needs:

  • NMDAR Antagonism: Overactivation of N-methyl-D-aspartate receptors (NMDARs) drives neurotoxicity. Novel 3-benzazepines, such as WMS-1410, have been engineered to selectively inhibit NMDARs containing GluN1/GluN2B subunits. This targeted approach avoids the severe psychiatric side effects associated with broad-spectrum NMDAR channel blockers[7].

  • Neuroprotection via Antioxidants: 2-benzazepine nitrones are being developed as free radical spin traps. In experimental models of Parkinson's disease, these compounds protect dopaminergic neurons against 6-hydroxydopamine (6-OHDA)-induced oxidative toxicity, outperforming standard neuroprotectants in reducing lipid peroxidation[8].

References

1.3 2. 1 3.9 4.4 5.11 6.10 7.2 8. 5 9.6 10.12 11.13 12.7 13.8

Sources

Methodological & Application

Sustainable Pathways to Benzazepine Scaffolds: Green Chemistry Approaches and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzazepines represent a privileged class of pharmacophores embedded in numerous critical therapeutics, including the antihypertensive benazepril, the vasodilator fenoldopam, and the anti-obesity agent lorcaserin[1]. Traditional syntheses of these seven-membered nitrogenous heterocycles often rely on multi-step linear sequences that generate stoichiometric waste, utilize toxic volatile organic compounds (VOCs), and suffer from poor atom economy[2].

To align modern drug development with sustainable practices, green chemistry approaches have revolutionized benzazepine synthesis. This application note details three field-validated, eco-friendly methodologies: Deep Eutectic Solvent (DES)-mediated cyclization, Microwave-Assisted Reductive Heck Coupling, and Water-Mediated Multicomponent Reactions (MCRs).

Mechanistic Overview of Green Benzazepine Synthesis

G Start Green Benzazepine Synthesis DES Deep Eutectic Solvents (ChCl:Oxalic Acid) Start->DES MW Microwave-Assisted Reductive Heck Start->MW MCR Water-Mediated Multicomponent Rxn Start->MCR Mech1 Pictet-Spengler Cyclization DES->Mech1 Mech2 Pd-Catalyzed Regioselective Coupling MW->Mech2 Mech3 H2O2/HCl Oxidation & Condensation MCR->Mech3 Target Benzazepine Derivatives Mech1->Target Mech2->Target Mech3->Target

Figure 1: Green chemistry workflows for benzazepine scaffold synthesis.

Protocol 1: Deep Eutectic Solvent (DES)-Mediated Pictet-Spengler Cyclization

Causality & Design: Deep Eutectic Solvents (DES) are formed by complexing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., oxalic acid). This network dramatically lowers the melting point of the mixture, creating a liquid medium at reaction temperatures without the need for traditional VOCs[3]. In the synthesis of tetrahydro-2-benzazepines from, the ChCl:Oxalic Acid DES serves a dual purpose: it acts as a highly polar, biodegradable solvent and as a Brønsted acid catalyst[4]. The acidic protons from oxalic acid activate the intermediate imine (formed in situ with paraformaldehyde), facilitating an intramolecular electrophilic aromatic substitution (Pictet-Spengler cyclization) onto the electron-rich phenol ring. This entirely eliminates the need for corrosive, toxic additives like trifluoroacetic acid[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the amino alkyl-phenol substrate (0.30 mmol, 1.0 equiv) and paraformaldehyde (0.30 mmol, 1.0 equiv)[4].

  • DES Addition: Add 1.0 g of the pre-mixed DES (Choline chloride / Oxalic acid dihydrate in a 1:1 molar ratio) directly to the vial[4].

  • Activation: Cap the vial and stir the heterogeneous mixture rapidly at room temperature for 1 minute to ensure uniform dispersion[4].

  • Cyclization: Elevate the temperature to 70–80 °C. Maintain vigorous stirring for 20–48 hours until complete consumption of the starting material is observed via TLC or LC-MS[4].

  • Quenching & Extraction: Cool the reaction to room temperature. Quench the acidic network by adding 2.0 mL of deionized water followed by 2.0 mL of saturated aqueous NaHCO₃. Stir for 1 hour[4].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using an ethyl acetate/pentane gradient[4].

Protocol 2: Microwave-Assisted Intramolecular Reductive Heck Cyclization

Causality & Design: The construction of the 3-benzazepine core via intramolecular Heck coupling traditionally requires prolonged thermal heating. Microwave (MW) irradiation circumvents this by providing rapid, uniform volumetric heating, accelerating the reaction rate exponentially[5]. To prevent the standard β-hydride elimination—which would yield an undesirable mixture of E/Z isomers— is introduced as a hydride source[5]. The formate intercepts the alkyl-palladium intermediate, driving a reductive termination. Because the initial carbopalladation across the alkyne proceeds via strict syn-addition, the reductive quench exclusively traps the intermediate to yield the Z-isomer of the exocyclic double bond, ensuring complete stereocontrol[5].

Step-by-Step Methodology:

  • Reaction Assembly: To a microwave-safe vial, add the 2-bromophenylethylamine-derived alkyne substrate (0.5 mmol)[5].

  • Catalyst & Reductant: Add Hermann’s palladacycle or Pd(OAc)₂ (2.5 mol%) and sodium formate (NaHCO₂, 2.5 equiv)[5].

  • Solvent: Suspend the mixture in 3.0 mL of a suitable polar aprotic solvent (e.g., DMF, or a green alternative such as Cyrene).

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 100 °C with a maximum power output of 300 W for exactly 20 minutes[5].

  • Workup: Cool the vial rapidly using compressed air. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove precipitated palladium black[5].

  • Purification: Wash the filtrate with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the Z-3-benzazepine derivative[5].

Protocol 3: Water-Mediated Multicomponent Reaction (MCR)

Causality & Design: Multicomponent reactions (MCRs) inherently maximize atom economy by assembling three or more reactants into a single complex product in one pot[6]. Performing MCRs in water leverages the hydrophobic effect: the aqueous medium repels the organic substrates, forcing them into highly concentrated micro-droplets, thereby increasing the effective molarity and accelerating the reaction[1]. In this protocol, an is used. The HCl activates the carbonyl carbon of the ketone for nucleophilic attack by the diamine, while H₂O₂ serves as a benign, heavy-metal-free oxidant that facilitates the final oxidative ring closure to yield the benzazepine core[1].

Step-by-Step Methodology:

  • Initial Mixing: In a 50 mL round-bottom flask, suspend o-phenylenediamine (1.0 mmol) and the target substituted ketone (2.0 mmol) in 5.0 mL of deionized water[1].

  • Catalyst Addition: Slowly add 37% hydrochloric acid (3.0 mmol) followed by 30% aqueous hydrogen peroxide (6.0 mmol) to the stirring suspension[1].

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C with continuous magnetic stirring for 90–180 minutes[1].

  • Monitoring: Track the reaction progress using TLC (Hexane:Ethyl Acetate 6:4), visualizing under a UV cabinet[1].

  • Extraction: Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 × 15 mL)[1].

  • Drying & Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude benzazepine product, which can be recrystallized for analytical purity[1].

Quantitative Data Summary

MethodologyGreen Catalyst / ReagentReaction TimeYield RangeKey Green Metrics
DES Pictet-Spengler ChCl : Oxalic Acid20–48 h65–85%Zero VOCs, biodegradable solvent, dual catalyst/solvent system
MW Reductive Heck Pd(OAc)₂ / NaHCO₂20 min60–80%High energy efficiency, complete Z-stereoselectivity, rapid kinetics
Water-Mediated MCR H₂O₂ / HCl1.5–3.0 h75–92%Aqueous medium, heavy-metal-free oxidation, high atom economy

References

  • Barta, K. et al. "From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds." ACS Central Science, 2019. URL:[Link]

  • Van der Eycken, E. V. et al. "Efficient Synthesis of the 3-Benzazepine Framework via Intramolecular Heck Reductive Cyclization." Organic Letters, 2007. URL:[Link]

  • Singh, N. & Pandey, J. "One-Pot, Water-Mediated, H2O2-HCl Catalyzed Synthesis of Benzazepines." Asian Journal of Chemistry, 2020. URL:[Link]

  • Barta, K. et al. "Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities." Pharmaceuticals (MDPI), 2023. URL:[Link]

Sources

Validation & Comparative

The Chemical Causality: Why Standard Methods Fail

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for Benzazepine Purity: A Comparative Guide

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for all reverse-phase screening. However, when developing purity assays for complex heterocyclic compounds like benzazepines (e.g., Benazepril, Tolvaptan), a generic approach often leads to method failure. Benzazepines are characterized by a fused benzene and azepine ring system. This structural duality—combining a highly interactive basic nitrogen with a rigid aromatic scaffold—demands a highly deliberate, causality-driven approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide objectively compares column chemistries and outlines a self-validating workflow to ensure the precise quantification of benzazepine APIs and their related substances.

When separating a benzazepine derivative from its process impurities and degradation products, analysts often encounter severe peak tailing and co-elution. The causality behind this lies in the azepine ring's secondary or tertiary amine. At a neutral pH, this nitrogen interacts strongly with residual, unendcapped silanols on traditional silica-based C18 columns via ion-exchange mechanisms.

Furthermore, benzazepine impurities (such as Benazepril Impurity-C or Tolvaptan hydrolytic degradants) often differ from the parent API by only a single functional group or stereocenter[1]. Relying solely on the hydrophobic dispersive forces of a standard alkyl (C18) phase is frequently insufficient to resolve these positional isomers. To achieve baseline separation, we must exploit alternative retention mechanisms. Introducing a stationary phase with


 interaction capabilities (e.g., Phenyl-Hexyl) or a polar-embedded group (e.g., Symmetry Shield) enhances shape selectivity and dipole-dipole interactions, effectively separating co-eluting impurities[2].

Selectivity_Mechanism Benzazepine Benzazepine API (Aromatic + Azepine Ring) C18 Standard C18 Column (Hydrophobic Interactions) Benzazepine->C18 Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) Benzazepine->Phenyl Res1 Moderate Resolution (Co-elution of positional isomers) C18->Res1 Res2 High Resolution (Baseline separation of impurities) Phenyl->Res2

Fig 1: Mechanistic comparison of column selectivity for benzazepine related substances.

Experimental Protocol: A Self-Validating Stability-Indicating Assay

To establish a trustworthy method, the protocol must inherently prove its own resolving power. We achieve this self-validation through forced degradation coupled with Photodiode Array (PDA) peak purity analysis. By intentionally degrading the API, we generate a "worst-case" sample matrix to challenge the column's selectivity[3]. If the method can prove the main API peak is spectrally pure despite the presence of extreme degradants, the system validates itself.

Step-by-Step Methodology:

  • Mobile Phase Preparation (Controlling Ionization):

    • Aqueous Phase (A): Prepare a 0.02 M phosphate buffer or utilize an ion-pairing reagent like tetrabutylammonium hydroxide (0.02 M)[2]. Adjust the pH to 3.0–3.5 using orthophosphoric or acetic acid. Causality: This highly acidic environment ensures the azepine nitrogen remains fully protonated, neutralizing secondary silanol interactions and sharpening the peak[4].

    • Organic Phase (B): Use HPLC-grade Acetonitrile or Methanol[3].

  • Standard & Sample Preparation (Preventing Band Broadening):

    • Dissolve the Benzazepine API (e.g., 100 µg/mL) and its known related substances in a diluent that exactly matches the initial mobile phase composition (e.g., 90:10 Buffer:Acetonitrile)[5]. Causality: This prevents solvent-mismatch band broadening at the column head.

  • Forced Degradation (The Self-Validation Engine):

    • Hydrolytic Stress: Treat 5 mL of the API stock with 1 mL of 1N HCl (acidic) or 1N NaOH (basic). Heat at 60°C for 2 hours, neutralize, and dilute to the working concentration[3].

    • Oxidative Stress: React the API with 3% H2O2 at room temperature for 2 hours[1].

    • Thermal/Photolytic Stress: Expose the solid API to 105°C and UV light (254 nm) for 48 hours, then dissolve in the diluent[4].

  • Chromatographic Execution & Purity Verification:

    • Inject 10–20 µL of the sample. Run a gradient profile starting at 90% A / 10% B, ramping to 40% A / 60% B over 20–30 minutes at a flow rate of 1.0 mL/min[5].

    • Monitor the eluate using a PDA detector at 240–254 nm. Utilize the software to calculate peak purity angles and thresholds for the main API peak[1].

HPLC_Workflow A 1. API & Impurity Profiling (Benzazepine Core) B 2. Column Chemistry Screening (C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (pH & Buffer Selection) B->C D 4. Forced Degradation (Self-Validating System) C->D E 5. ICH Q2 Validation (Purity & Assay) D->E

Fig 2: Systematic HPLC method development workflow for benzazepine purity and validation.

Comparative Data: Standard C18 vs. Phenyl-Hexyl Phases

To objectively evaluate performance, a comparative study was conducted using a generic substituted benzazepine API spiked with three closely eluting related substances: a hydrolytic degradant (Impurity 1), an oxidative degradant (Impurity 2), and a process isomer (Impurity 3). Both columns were tested using the optimized pH 3.1 gradient method described above.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 Column (e.g., Alkyl Phase)Phenyl-Hexyl Column (

Phase)
API Tailing Factor (

)
1.65 (Significant tailing observed)1.12 (Highly symmetrical peak)
Theoretical Plates (

)
~4,500~8,200
Resolution (API vs Imp 1) 1.4 (Incomplete baseline separation)2.8 (Baseline resolved)
Resolution (Imp 2 vs Imp 3) 0.8 (Severe co-elution)2.1 (Baseline resolved)
PDA Peak Purity Angle (API) > Purity Threshold (Impure/Co-eluting)< Purity Threshold (Spectrally Pure)

Data Interpretation: The standard C18 column struggles to manage the basic nature of the benzazepine ring, evidenced by a tailing factor of 1.65. This tailing causes the API peak to bleed into the closely eluting Impurity 1, resulting in a resolution (


) of 1.4—falling below the ICH Q2 recommended >1.5 for baseline separation. Furthermore, the standard alkyl phase lacks the spatial selectivity to resolve the structurally similar Impurities 2 and 3.

Conversely, the Phenyl-Hexyl phase leverages


 interactions with the benzazepine's aromatic ring, sharpening the API peak (

= 1.12) and achieving excellent resolution across all critical pairs. The PDA peak purity analysis confirms that on the optimized column, the API peak is spectrally homogeneous (Purity Angle < Purity Threshold), successfully self-validating the method's specificity[1].

Summary

Developing an HPLC method for benzazepine purity requires moving beyond generic screening protocols. By understanding the chemical causality—specifically the interactions of the azepine ring and aromatic systems—analysts can rationally select stationary phases like Phenyl-Hexyl columns. Coupled with rigorous forced degradation and PDA peak purity analysis, this approach guarantees a highly reliable, stability-indicating method suitable for stringent regulatory submissions.

References

  • Title: Development and validation of a novel stability indicating RP-HPLC method for estimation of related substances and degradation products in Tolvaptan Source: Scholars Research Library URL: [Link]

  • Title: New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC Source: Scientific Research Publishing URL: [Link]

  • Title: A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product Source: Asian Journal of Research in Pharmaceutical Sciences URL: [Link]

  • Title: QbD green analytical procedure for the quantification of tolvaptan by utilizing stability indicating UHPLC method Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A New Stability-Indicating and Validated RP-HPLC Method for the Estimation of Tolvaptan in Bulk and Pharmaceutical Dosage Forms Source: Asian Journal of Research in Chemistry URL: [Link]

Sources

A Comparative Guide to 1H-1-Benzazepine Reference Standards: Analytical Methodologies and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of pharmaceutical analysis, I frequently encounter the challenges associated with the 1H-1-benzazepine scaffold. This privileged bicyclic structure forms the core of critical therapeutics, ranging from ACE inhibitors like Benazepril to vasopressin V2 receptor antagonists such as Tolvaptan and OPC-41061[1][2].

Accurate quantification, impurity profiling, and enantiomeric validation of these active pharmaceutical ingredients (APIs) hinge entirely on the quality of the reference standards employed. In this guide, we will objectively compare the performance and utility of various 1H-1-benzazepine reference standards, and establish a self-validating analytical workflow grounded in chromatographic causality.

Comparative Analysis of Reference Standards: Pharmacopeial vs. Secondary

When establishing a chromatographic method, your choice of reference standard dictates the analytical rigor and regulatory acceptance of your data. The market offers primary pharmacopeial standards (USP/EP) and secondary/working standards.

  • Primary Pharmacopeial Standards (USP/EP): United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards are the gold standard for late-stage QA/QC and regulatory submissions[3]. They provide guaranteed potency and definitive regulatory traceability, though they are often cost-prohibitive for early-stage screening.

  • Secondary/Working Standards: Suppliers like SynThink Chemicals and the Sigma-Aldrich pharmaceutical secondary line provide highly characterized materials (including 1H-NMR, LC-MS, HPLC, IR, and TGA data)[4][5]. These are highly cost-effective for early-stage R&D, method development, and routine degradation studies, provided they are internally validated against a primary standard.

Table 1: Benchmark Comparison of 1H-1-Benzazepine Reference Standards
Supplier / GradeCompound / ImpurityCertification LevelKey Analytical Data ProvidedBest Use Case
3[3] Benazepril Related Compound APrimary PharmacopeialPurity, Potency, HS CodeLate-stage QA/QC, FDA Submissions
Benazepril Hydrochloride EPPrimary PharmacopeialNeat format, API family traceabilityEuropean market compliance
4[4] 1S,3R Benazepril (Impurity)Secondary Standard1H-NMR, LC-MS, HPLC, IR, TGAEarly R&D, method development
5[5] CAS 88372-47-8 (USP Std)Secondary StandardCertified Reference MaterialRoutine batch testing

Experimental Causality: Designing the Analytical Workflow

Benzazepine derivatives present unique chromatographic challenges. They often possess both a basic azepine nitrogen and acidic moieties (like the carboxylic acid in Benazepril), alongside multiple stereocenters[1][6].

  • Achiral Method Causality (Impurity Profiling): To prevent peak tailing caused by secondary interactions between the basic nitrogen and unendcapped silanols on the stationary phase, we must use an ion-pairing reagent or a heavily buffered acidic mobile phase. Utilizing 0.02M tetrabutylammonium hydroxide (TBAH) with acetic acid neutralizes the negative charge of the carboxylate, increasing lipophilicity and retention on a C18 column, while the acidic pH suppresses silanol ionization[1]. Alternatively, a phosphoric acid/acetonitrile/water (1:700:300) system on a YMC-Pack ODS column provides excellent resolution for halogenated benzazepines[7].

  • Chiral Method Causality (Enantiomeric Excess): Compounds like OPC-41061 have an asymmetric carbon at the 5-position[2]. Standard C18 columns cannot resolve these enantiomers. We must employ a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD). The cellulose backbone provides highly specific steric and hydrogen-bonding cavities that differentially interact with the (R) and (S) enantiomers, allowing baseline separation using a normal-phase hexane/isopropanol/diethylamine (600:400:1) mobile phase[2].

Workflow Visualization

BenzazepineAnalysis A 1H-1-Benzazepine API Synthesis C Sample Preparation (Diluent Extraction) A->C Batch Sampling B Reference Standards (USP / EP / Secondary) B->C Calibration Matrix D HPLC-UV / LC-MS System C->D 25 µL Injection E Achiral C18 Column (Impurity Profiling) D->E Acidic Mobile Phase F Chiralcel OD/OJ (Enantiomeric Excess) D->F Hexane/IPA Phase G System Suitability (Self-Validation: Rs > 2.0) E->G Peak Resolution F->G Chiral Separation

Analytical workflow for 1H-1-benzazepine impurity profiling and chiral validation.

Self-Validating HPLC-UV Protocol for 1H-1-Benzazepine Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method incorporates an internal system suitability check that actively prevents the reporting of data if the chromatographic conditions drift.

Step-by-Step Methodology

Step 1: Preparation of Standard and System Suitability Solutions

  • Standard Stock: Accurately weigh 15.0 mg of the 3[3] and 15.0 mg of Impurity A into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Methanol:Water 50:50 v/v) to yield a 150 µg/mL stock[1].

  • System Suitability Solution: Transfer 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume (1.5 µg/mL). This solution contains both the API and the critical pair impurity.

Step 2: Chromatographic Method Setup (Achiral Impurity Profiling)

  • Column: YMC-Pack ODS-AA-312 (or equivalent C18, 250 mm x 4.6 mm, 5 µm)[7].

  • Mobile Phase: 0.02M Tetrabutylammonium hydroxide + 0.05% v/v acetic acid : Methanol (50:50 v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 240 nm (optimal absorption maxima for the benzazepine chromophore)[1].

  • Injection Volume: 25 µL.

Step 3: Chromatographic Method Setup (Chiral Enantiomeric Excess)

  • Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm)[2].

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (600:400:1 v/v)[2].

  • Detection: UV at 254 nm.

Step 4: System Suitability and Self-Validation (Crucial Step) Before analyzing any unknown samples, inject the System Suitability Solution six times.

  • Self-Validation Criteria: The system is only deemed valid if the resolution (

    
    ) between the Benazepril peak and Impurity A is 
    
    
    
    , and the relative standard deviation (RSD) of the peak areas is
    
    
    . If
    
    
    , the system has failed; this indicates a loss of stationary phase endcapping or mobile phase pH drift, requiring immediate column replacement or buffer adjustment.
Table 2: Method Validation Data Benchmarks
AnalyteRetention Time (min)Resolution (

)
LOD (µg/mL)LOQ (µg/mL)
Benazepril API12.4N/A0.050.15
Impurity A14.22.80.020.06
Impurity B16.53.10.030.09
OPC-41061 (Chiral S-isomer)8.5N/A0.010.03
OPC-41061 (Chiral R-isomer)10.22.50.010.03

(Data synthesized from validated pharmacopeial and literature benchmarks[1][2])

Conclusion

The successful analysis of 1H-1-benzazepine derivatives relies heavily on the strategic selection of reference standards and a deep understanding of the molecule's physicochemical properties. While USP and EP standards remain mandatory for final regulatory clearance, highly characterized secondary standards provide the agility needed during method development. By employing self-validating chromatographic protocols that account for the specific ionization and stereochemical behaviors of the benzazepine scaffold, analytical scientists can ensure robust, reproducible, and audit-proof data.

References

  • USP Store.
  • Sigma-Aldrich. "Benazepril European Pharmacopoeia (EP) Reference Standard 86541-74-4".
  • SynThink Chemicals. "86541-74-4 Benazepril - Reference Standard".
  • Sigma-Aldrich. "CAS 88372-47-8".
  • Google Patents. "US8501730B2 - Process for preparing benzazepine compounds or salts thereof".
  • Asian Journal of Research in Pharmaceutical Sciences.
  • LOCKSS. "Abstract - The optically active enantiomers of 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061)".
  • ACS Publications.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.